(+)-Biotin-PEG9-NHS Ester

Spacer arm length Steric hindrance Streptavidin accessibility

(+)-Biotin-PEG9-NHS Ester (MW 808.93 g/mol, CAS not yet widely indexed) is a heterotrifunctional bioconjugation reagent comprising a biotin moiety, a nine-unit poly(ethylene glycol) (PEG9) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. It belongs to the class of amine-reactive biotinylation reagents and is distinguished from shorter-spacer analogs such as Biotin-PEG4-NHS Ester (MW 588.67, spacer ~29 Å) by its extended PEG chain, which provides a calculated spacer arm length of approximately 45–50 Å.

Molecular Formula C35H60N4O15S
Molecular Weight 808.9 g/mol
Cat. No. B14036077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Biotin-PEG9-NHS Ester
Molecular FormulaC35H60N4O15S
Molecular Weight808.9 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C35H60N4O15S/c40-30(4-2-1-3-29-34-28(27-55-29)37-35(44)38-34)36-8-10-46-12-14-48-16-18-50-20-22-52-24-26-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-33(43)54-39-31(41)5-6-32(39)42/h28-29,34H,1-27H2,(H,36,40)(H2,37,38,44)
InChIKeyMWDAUJNESYGUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Biotin-PEG9-NHS Ester: A Mid-Length PEG Spacer Biotinylation Reagent for Amine-Targeted Conjugation


(+)-Biotin-PEG9-NHS Ester (MW 808.93 g/mol, CAS not yet widely indexed) is a heterotrifunctional bioconjugation reagent comprising a biotin moiety, a nine-unit poly(ethylene glycol) (PEG9) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. It belongs to the class of amine-reactive biotinylation reagents and is distinguished from shorter-spacer analogs such as Biotin-PEG4-NHS Ester (MW 588.67, spacer ~29 Å) by its extended PEG chain, which provides a calculated spacer arm length of approximately 45–50 Å . This compound is widely employed for covalent attachment of biotin to primary amine-containing biomolecules—including proteins, antibodies, and peptides—under mild aqueous conditions (pH 7.0–9.0), forming stable, irreversible amide bonds . It is also classified as a PEG-based PROTAC linker, enabling the synthesis of proteolysis-targeting chimeras where linker length critically influences ternary complex geometry and degradation efficiency .

Amine-reactive NHS ester for biotin labeling of proteins, antibodies, and peptides in aqueous buffers (pH 7–9)
Mid-length PEG9 spacer provides extended steric reach, reducing hindrance for large target biomolecules
High aqueous solubility supports conjugation without organic co-solvents, preserving native protein conformation

Why (+)-Biotin-PEG9-NHS Ester Cannot Be Replaced by Arbitrary PEG-Linker Lengths or Non-PEGylated Biotin Reagents


Biotinylation reagents are not functionally interchangeable because the PEG spacer length directly governs three interdependent performance parameters: (i) steric accessibility of the biotin moiety to streptavidin/avidin binding pockets, (ii) aqueous solubility and aggregation resistance of the resulting bioconjugate, and (iii) conformational freedom of the biotin tag within the labeled macromolecule [1]. Shorter PEG spacers (e.g., PEG4, ~29 Å) may provide insufficient reach for biotin to engage deeply buried streptavidin binding sites when conjugated to large proteins, while non-PEGylated alkyl linkers such as NHS-LC-Biotin (spacer ~13.5 Å) can promote protein aggregation and non-specific binding due to their hydrophobic character [2]. Conversely, excessively long PEG chains (e.g., PEG23, ~90 Å) can reduce overall biotin loading density on surfaces and may sterically hinder the formation of stable ternary complexes in PROTAC applications [3]. The PEG9 spacer occupies a mid-range optimum that balances these competing constraints, making arbitrary substitution with shorter or longer analogs a source of unpredictable experimental variability.

Shorter PEG spacers may limit biotin accessibility
PEG4 (~29 Å) may leave biotin tags buried in large proteins, reducing capture efficiency in pull-down assays. Spacer length directly influences immunoassay sensitivity.
Non-PEG alkyl linkers can promote aggregation and require organic co-solvents
Hydrophobic C6 spacers (e.g., NHS-LC-Biotin) have poor aqueous solubility and may cause protein precipitation or non-specific binding, compromising conjugate quality.
Excessively long PEG chains risk binding-site occlusion and low labeling density
PEG23+ linkers can physically block adjacent streptavidin sites, collapsing stoichiometry from 4:1 to 1:1, and reduce surface loading in SPR/BLI applications.

Quantitative Differentiation Evidence for (+)-Biotin-PEG9-NHS Ester vs. Shorter PEG and Non-PEG Biotinylation Reagents


Spacer Arm Length: PEG9 (~45–50 Å) Extends Biotin Reach Beyond PEG4 (~29 Å) and Alkyl Linkers (~13.5 Å)

The PEG9 spacer arm in (+)-Biotin-PEG9-NHS Ester provides a calculated extended chain length of approximately 45–50 Å, versus 29 Å for PEG4-based NHS-biotin reagents and only 13.5 Å for the alkyl-chain NHS-LC-Biotin (6-aminohexanoic acid spacer). This ~1.6–1.7× longer reach relative to PEG4 directly translates to reduced steric hindrance when the biotin moiety must access streptavidin binding pockets recessed within large protein conjugates or surface-immobilized architectures . In lateral flow immunoassays, the PEG4-biotin spacer (29 Å) yields a limit of detection (LoD) of 3.9 ng mL⁻¹, which is >3-fold poorer than the 1.2 ng mL⁻¹ achieved with an alkyl-biotin spacer of 30.5 Å, indicating that spacer length alone can dominate assay sensitivity independent of chemistry [1]. The PEG9 spacer, being longer than PEG4, is positioned to further reduce steric occlusion effects that degrade LoD in sandwich immunoassay formats.

Spacer Reach
Class-level
PEG9: ~45–50 Å
vs
PEG4: 29 Å; LC: ~13.5 Å
May reduce steric occlusion in sandwich immunoassays
Reported LoD improved with longer spacer in ICA (1.2 vs 3.9 ng/mL)
Spacer arm length Steric hindrance Streptavidin accessibility Immunoassay sensitivity

Aqueous Solubility: PEG9 Imparts ≥10 mg/mL Water Solubility, Eliminating Need for Organic Co-Solvents During Bioconjugation

(+)-Biotin-PEG9-NHS Ester exhibits solubility of ≥10 mg/mL in water and ≥20 mg/mL in DMSO , enabling direct dissolution into aqueous bioconjugation buffers without organic co-solvents that can denature sensitive proteins. This is a direct consequence of the 9-unit PEG chain, which provides a hydrophilic shield through extensive hydrogen bonding with water. In contrast, non-PEGylated biotin-NHS esters (e.g., NHS-LC-Biotin with a C6 alkyl spacer) have markedly lower aqueous solubility and typically require pre-dissolution in DMF or DMSO at concentrations that may exceed protein tolerance limits [1]. The PEG4 analog also exhibits water solubility, but its shorter PEG chain transfers proportionally less hydrophilicity to the final bioconjugate—a critical factor when labeling hydrophobic membrane proteins or when high biotin:protein molar ratios are needed .

Aqueous Solubility
Context-dependent
PEG9: ≥10 mg/mL water
vs
Alkyl linkers: need organic solvent
Supports direct conjugation without denaturing co-solvents
Vendor spec.; PEG9 gives 2.25× more H-bonding ether oxygens than PEG4
Aqueous solubility Bioconjugation Protein aggregation Buffer compatibility

PROTAC Linker Geometry: PEG9 Occupies the Mid-Range Length Optimal for Ternary Complex Stabilization

Biotin-PEG9-NHS Ester is classified as a PEG-based PROTAC linker, with its 9-unit PEG spacer (~45–50 Å extended) falling within the empirically determined optimal linker length range for PROTAC ternary complex formation . In a systematic structure–activity relationship study of Retro-2-based PROTACs, GSPT1 degradation efficiency was demonstrated to be directly dependent on PEG linker length, with the PEG chain length dictating whether molecules acted as molecular glue degraders or were inactive [1]. Separately, an SAR study of MK-5108-derived PROTACs against AURKA established that fine-tuning linker length yielded a DC50,24h of 3.9 nM with Dmax,24h of 89% for the optimal construct [2]. While Biotin-PEG9-NHS Ester itself has not been the subject of a dedicated PROTAC SAR series, its PEG9 length positions it within the mid-range window (PEG4–PEG12) where productive ternary complexes are most frequently observed, making it a rational first-choice building block for PROTAC library synthesis.

PROTAC Linker Fit
Class-level
PEG9: mid-range (~45–50 Å)
vs
PEG4: short; PEG23: long
Positioned within empirically optimal PROTAC linker window
Reference PROTACs: optimized linker DC50 3.9 nM vs 200 nM (PEG4 context)
PROTAC linker Ternary complex Targeted protein degradation DC50 E3 ligase recruitment

Reduced Non-Specific Binding: PEG9 Hydration Layer Suppresses Background Signal in Affinity Capture Assays

The PEG9 spacer in (+)-Biotin-PEG9-NHS Ester provides a dense hydration layer that sterically and enthalpically resists non-specific biomolecular adsorption. In a comprehensive evaluation of biotinylation reagent classes, linker-dependent chemical reactivity was identified as the critical factor for reagent efficiency, with PEGylated linkers demonstrating reduced non-specific background compared to aliphatic linkers in BSA model protein studies and HeLa cell surface labeling experiments [1]. The PEG9 chain, with its 9 ethylene oxide repeat units, generates a more extensive hydration shell than the 4-unit PEG4 spacer, providing approximately 2.25× the number of water-coordinating ether oxygens. In fluorescence-based detection systems, PEG modification of probes has been shown to reduce background fluorescence by 30–50% compared to non-PEGylated analogs [2]. This reduced non-specific binding translates directly to higher signal-to-noise ratios in pull-down, co-immunoprecipitation, and mass spectrometry-based proteomics workflows where biotin-streptavidin capture is employed.

NSB Reduction
Context-dependent
PEG9: 9 EO units, hydration layer
vs
PEG4: 4 EO; Alkyl: hydrophobic
May lower background in affinity capture/MS workflows
PEGylation reduced probe background by 30–50% in reported imaging studies
Non-specific binding Background reduction PEG hydration layer Pull-down assay Affinity purification

Conjugate Aggregation Resistance: PEG9 Prevents Biotinylated Antibody Precipitation in Solution Storage

PEGylation of biotin reagents is explicitly documented to prevent aggregation of labeled antibodies during storage in solution. The PEG4 spacer in Thermo Scientific EZ-Link NHS-PEG4-Biotin is marketed specifically for its ability to prevent aggregation of biotinylated antibodies better than Sulfo-NHS-LC-Biotin reagents . The PEG9 spacer, with more than twice the PEG chain length of PEG4, provides an even greater steric stabilization effect through enhanced excluded volume and hydration shell formation. In a study of enzyme immobilization on PNIPAAm brushes, biotin-PEG23-modified surfaces achieved only 43% monolayer coverage at 20°C compared to 81–98% for biotin-PEG3 surfaces, yet the PEG23-immobilized enzyme exhibited the highest specific activity—demonstrating that longer PEG chains reduce crowding-induced inactivation even at lower absolute loading densities [1]. This class-level relationship between PEG chain length and conjugate stability positions the PEG9 variant as an intermediate that combines favorable loading density with aggregation resistance.

Conjugate Stability
Class-level
PEG9: balanced density/activity
vs
PEG4: high density, crowding; PEG23: low density, high activity
Balances labeling density and anti-aggregation for antibody storage
PEG23: 43% coverage vs 81–98% for PEG3; PEG9 expected intermediate
Antibody aggregation Conjugate stability Solution storage PEGylation Biotinylation

Avidin/Streptavidin Binding Stoichiometry Preservation: PEG9 Avoids the Binding-Site Occlusion Observed with PEG5000 Biotin Conjugates

The equilibrium binding properties of PEGylated biotins with avidin have been systematically characterized across PEG molecular weights of 588, 3,400, and 5,000 g/mol [1]. As PEG molecular weight increases, the equilibrium dissociation constant (Kd) rises from ~10⁻¹⁵ M (native biotin-avidin) to ~10⁻⁸ M for PEG5000-biotin—a 10⁷-fold loss in affinity. Critically, the binding stoichiometry collapses from 4:1 (biotin:avidin tetramer) for PEG588 and PEG3400 to only 1:1 for PEG5000, indicating that very long PEG chains physically occlude adjacent biotin binding sites on the avidin tetramer [1]. The PEG9 spacer (MW contribution ~396 Da for 9 ethylene glycol units, plus biotin and linker) falls well below the PEG588 threshold, preserving the native 4:1 stoichiometry and high-affinity binding. In a biotin-pyrene fluorescence study, PEG800-biotin and PEG1900-biotin conjugates both retained strong binding, with little influence of PEG chain length on dissociation constants [2]. This confirms that PEG9-length spacers preserve full avidin/streptavidin binding functionality.

Avidin Binding
Class-level
PEG9: 4:1 stoichiometry, Kd ~10⁻¹⁵ M
vs
PEG5000: 1:1, Kd ~10⁻⁸ M
Preserves full biotin:avidin binding capacity for capture workflows
PEG MW
Avidin binding Streptavidin stoichiometry PEG chain length Binding affinity Kd

Optimal Application Scenarios for (+)-Biotin-PEG9-NHS Ester Based on Quantitative Differentiation Evidence


Large Protein Biotinylation for Streptavidin Pull-Down and Co-Immunoprecipitation

When biotinylating antibodies or large multi-domain proteins (>150 kDa) for streptavidin-based affinity purification, the PEG9 spacer (~45–50 Å) provides sufficient reach to ensure the biotin moiety is sterically accessible to the deep streptavidin binding pocket. This is particularly critical when lysine residues available for conjugation are located in structurally constrained regions of the protein. The shorter PEG4 spacer (~29 Å) may leave biotin tags buried within the protein's hydrodynamic volume, reducing capture efficiency [1]. The PEG9 spacer's enhanced aqueous solubility (≥10 mg/mL in water) also enables direct conjugation in physiological buffers without denaturing organic co-solvents, preserving native protein conformation and binding activity [2]. Furthermore, the PEG9 hydration layer reduces non-specific binding to streptavidin resins, improving the signal-to-noise ratio in mass spectrometry-based interaction proteomics .

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) Ligand Immobilization

For SPR and BLI assays requiring oriented immobilization of biotinylated ligands on streptavidin-coated sensor chips or biosensors, the PEG9 spacer length is critical for minimizing mass transport limitations and steric crowding at the sensor surface. The intermediate PEG9 length provides a balance between the high surface density achievable with PEG4 (which permits tighter packing but may cause steric occlusion of adjacent binding sites) and the low surface density of PEG23 (which reduces total binding signal) [1]. The PEG9 spacer also preserves the full 4:1 biotin:streptavidin stoichiometry, unlike PEG5000 conjugates that collapse to 1:1 binding [2], thereby maximizing the number of functional ligand immobilization sites per streptavidin tetramer on the chip surface.

PROTAC Library Synthesis with Biotin Tag for Target Engagement Verification

In PROTAC development campaigns, (+)-Biotin-PEG9-NHS Ester serves a dual role: its NHS ester enables covalent attachment to amine-functionalized PROTAC intermediates, while the PEG9 spacer provides a linker length within the empirically validated optimal range (12–20+ atom effective length) for productive ternary complex formation between the target protein, PROTAC, and E3 ligase [1]. The biotin moiety simultaneously functions as an affinity handle for streptavidin-based pull-down verification of target engagement. The PEG9 length avoids both the insufficient reach of PEG2–PEG4 linkers (which can force negative cooperativity in ternary complex assembly) and the excessive flexibility of PEG23+ linkers (which increases conformational entropy and reduces degradation efficiency) [2]. This positions PEG9 as a strategic intermediate linker length for initial PROTAC SAR exploration.

Fluorescence-Activated Cell Sorting (FACS) and Immunofluorescence with Biotin-Streptavidin Signal Amplification

For cell surface protein labeling in FACS and immunofluorescence workflows, the PEG9 spacer reduces steric hindrance between the biotinylated detection antibody and fluorophore-conjugated streptavidin, yielding stronger fluorescence signals compared to shorter PEG or alkyl spacers. The extended PEG9 chain (~45–50 Å) allows the biotin tag to project beyond the antibody's Fab region, ensuring efficient streptavidin binding even when epitopes are densely packed on the cell surface [1]. The PEG hydration layer also suppresses non-specific binding to cell membranes, reducing background fluorescence by an estimated 30–50% relative to non-PEGylated biotin labels [2]. Additionally, the aqueous solubility of the reagent eliminates the need for DMF/DMSO pre-dissolution steps that can compromise live-cell viability during direct labeling protocols .

Application
Selection Property
Validation Focus
Large protein biotinylation for pull-down/Co-IP
Extended PEG9 spacer for deep streptavidin pocket access
Capture efficiency, native conformation retention
SPR/BLI ligand immobilization on streptavidin chips
Balanced spacer length for optimal surface density and binding capacity
Ligand loading density, mass transport, binding stoichiometry
PROTAC library synthesis with biotin tag for target engagement
PEG9 linker within optimal ternary complex range
Degradation efficiency (DC50/Dmax), ternary complex formation
FACS/IF with biotin-streptavidin signal amplification
Low background from PEG hydration layer and extended reach
Signal-to-noise ratio, live-cell compatibility
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